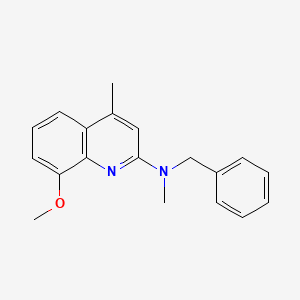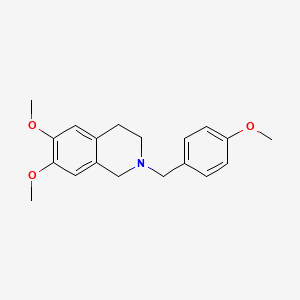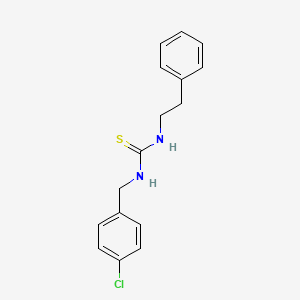![molecular formula C11H9ClN2O3S B5787002 methyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5787002.png)
methyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate” is a chemical compound with the linear formula C17H14ClN3O2S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Starting from 4-chlorobenzoic acid, a series of new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines to give the final sulfonamides .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate” are not available in the retrieved sources. The compound has a molecular weight of 359.837 .Wissenschaftliche Forschungsanwendungen
Antileishmanial and Antimalarial Activities
Compounds with the 1,3,4-oxadiazole moiety, such as methyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate, have been studied for their potential in treating tropical diseases like leishmaniasis and malaria. Research has shown that certain derivatives exhibit significant activity against the parasites responsible for these diseases . For instance, some compounds have demonstrated superior antipromastigote activity, which is crucial in the fight against leishmaniasis .
Pharmacological Effects
The diverse pharmacological effects of pyrazole-bearing compounds, which are structurally related to oxadiazoles, include potent antileishmanial and antimalarial activities. These effects are attributed to the ability of these compounds to interact with biological targets, potentially leading to the development of new therapeutic agents .
Molecular Docking Studies
Molecular docking studies are essential for understanding the interaction between drugs and their targets. Compounds like methyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate can be analyzed for their binding affinity to proteins associated with diseases. This computational approach helps in predicting the efficacy of compounds before they are synthesized and tested in vitro or in vivo .
Synthesis of Energetic Materials
Oxadiazoles are known for their application in the synthesis of high-energy materials due to their favorable oxygen balance and positive heat of formation. As a derivative, methyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate could be explored for its potential in creating energetic materials with applications in various industries .
Antidiabetic Activity
Derivatives of oxadiazoles have shown promising results in reducing glucose levels, which is a significant aspect of antidiabetic activity. By extension, methyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate could be investigated for its potential as an antidiabetic agent, comparing its efficacy to existing drugs like glibenclamide .
Material Science Applications
The structural properties of oxadiazoles make them suitable for applications in material science. They can be used as a flat, aromatic linker to place required substituents for specific applications, potentially leading to the development of new materials with unique properties .
Safety and Hazards
Specific safety and hazard information for “Methyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate” is not available in the retrieved sources. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals and does not collect analytical data for this product .
Eigenschaften
IUPAC Name |
methyl 2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3S/c1-16-9(15)6-18-11-14-13-10(17-11)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWCJPJTHLTTEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5786921.png)
![N'-{[2-(4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5786930.png)
![5-[(2-allylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5786944.png)
![{4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}acetic acid](/img/structure/B5786951.png)
![N'-[(7-methoxy-2-oxo-1,3-benzoxathiol-5-yl)methylene]-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetohydrazide](/img/structure/B5786956.png)



![4-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)phenyl thiocyanate](/img/structure/B5786972.png)

![1-(4-fluorophenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5786988.png)
![2-[(5-chloro-2-nitrophenyl)thio]-N-phenylacetamide](/img/structure/B5786994.png)

